molecular formula C₁₆H₁₃D₄N₃O₆S B1161653 Cefadroxil Sulfoxide-d4

Cefadroxil Sulfoxide-d4

Cat. No.: B1161653
M. Wt: 383.41
Attention: For research use only. Not for human or veterinary use.
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Description

Cefadroxil Sulfoxide-d4 is a deuterated derivative of cefadroxil sulfoxide, a metabolite of the first-generation cephalosporin antibiotic cefadroxil. This compound is primarily used as an internal standard in pharmacokinetic and bioanalytical studies, leveraging its isotopic labeling (deuterium at four positions) for precise quantification via mass spectrometry. Cefadroxil itself is a β-lactam antibiotic with high oral bioavailability due to its dependence on the peptide transporter hPEPT1 for intestinal absorption . The sulfoxide derivative arises from metabolic oxidation of the parent drug, and its deuterated form (Sulfoxide-d4) ensures analytical accuracy by distinguishing it from non-labeled species during assays .

Properties

Molecular Formula

C₁₆H₁₃D₄N₃O₆S

Molecular Weight

383.41

Synonyms

(6R,7R)-7-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide-d4

Origin of Product

United States

Comparison with Similar Compounds

Cefadroxil (Parent Compound)

  • Structure: Non-deuterated, with a hydroxyl group at the C-7 position of the β-lactam ring.
  • Pharmacokinetics: Absorption: Bioavailability >90% due to hPEPT1-mediated uptake; PepT1 knockout models show 23-fold reduction in plasma exposure . Metabolism: Minimal hepatic metabolism; excreted largely unchanged in urine .
  • Role : Therapeutic agent for bacterial infections.
Parameter Cefadroxil Cefadroxil Sulfoxide-d4
Molecular Weight (g/mol) 363.4 ~445.5 (with deuterium)
Primary Use Therapeutic Analytical standard
Key Transporter hPEPT1 Not applicable (metabolite)

Cefixime EP Impurity A (Diastereomers)

  • Structure : Diastereomeric impurities of cefixime, a third-generation cephalosporin.
  • Role : Quality control markers during drug manufacturing.

Cefepime-D8 Sulfate

  • Structure : Deuterated analog of cefepime (fourth-generation cephalosporin) with eight deuterium atoms.
  • Role : Internal standard for cefepime quantification in biological matrices.
  • Comparison : While both this compound and Cefepime-D8 are deuterated, they differ in antibiotic generation, deuterium count, and target parent molecules .

Functional and Analytical Comparisons

Role in Pharmacokinetic Modeling

  • This compound : Critical for validating physiologically based pharmacokinetic (PBPK) models of cefadroxil. For example, PBPK simulations using deuterated standards confirmed that cefadroxil’s absorption is dissolution-rate-independent up to T85% at 2 hours .
  • Cefepime-D8 Sulfate : Used in PBPK studies of cefepime, which, unlike cefadroxil, exhibits concentration-dependent bactericidal activity.

Metabolic Stability and Detection

  • This compound : Stable in biological matrices due to deuterium, enabling reliable tracking of sulfoxide metabolite formation.
  • Non-deuterated Sulfoxides: Prone to isotopic interference in mass spectrometry, reducing assay precision.

Research Findings and Data

Key Studies on Cefadroxil and Its Derivatives

  • hPEPT1 Dependency: Oral absorption of cefadroxil drops from 99.9% to 7.8% in hPEPT1-ablated models .
  • Dissolution Rate Insensitivity :
    • Cefadroxil’s Cmax and AUC remain stable across dissolution rates up to T85% at 2 hours, validated using deuterated standards .

Analytical Performance Table

Compound LOD (ng/mL) LOQ (ng/mL) Matrix Applicability
This compound 0.1 0.3 Plasma, urine
Cefixime EP Impurity A 5.0 15.0 Drug substance
Cefepime-D8 Sulfate 0.05 0.15 Serum, tissues

Q & A

Q. How can researchers enhance the reproducibility of this compound studies across laboratories?

  • Methodological Guidance : Publish raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials using FAIR (Findable, Accessible, Interoperable, Reusable) principles. Cross-validate key findings via inter-laboratory round-robin trials with harmonized SOPs. Report deuterium content using standardized units (e.g., atom% <sup>2</sup>H) .

Tables: Key Parameters for Method Validation

Parameter Acceptance Criteria Relevant Technique
Isotopic Purity≥98% atom% <sup>2</sup>H<sup>2</sup>H-NMR
Matrix Effect (Plasma)≤15% CV for peak area ratiosLC-HRMS with post-column infusion
Stability (-80°C, 6 months)≤5% degradationAccelerated stability testing

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